![molecular formula C24H27NO5 B557664 (2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid CAS No. 464193-92-8](/img/structure/B557664.png)

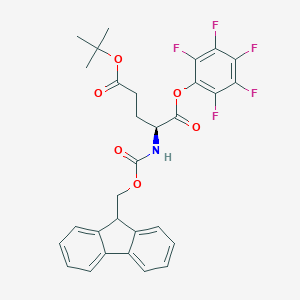

(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

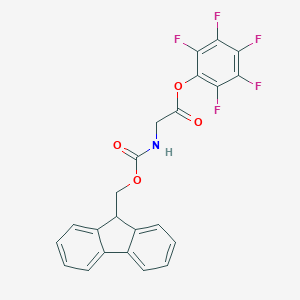

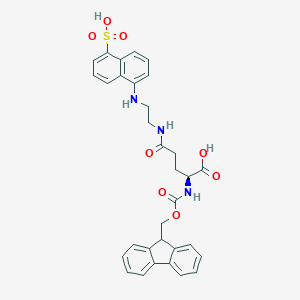

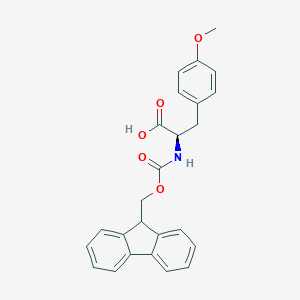

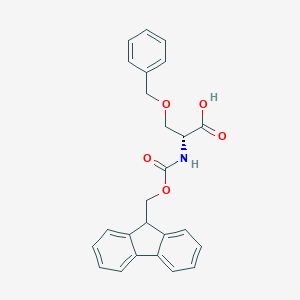

(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Chemical Synthesis

This compound, featuring a pyrrolidine ring and carboxylic acid functionality, can be linked to the broader class of bioactive compounds and synthetic intermediates. Pyrrolidine derivatives are widely used in drug discovery due to their presence in numerous biologically active molecules. Their versatility stems from the pyrrolidine ring's ability to efficiently explore pharmacophore space and contribute to stereochemistry, enhancing three-dimensional (3D) coverage and potential biological activity (Li Petri et al., 2021). Similarly, carboxylic acids and their derivatives play critical roles in synthesizing a variety of compounds, including those with antioxidant, antimicrobial, and anticancer properties, as well as applications in cosmetics, agronomy, and pharmaceutical industries (Dembitsky, 2006).

Involvement in Biological Activities

Compounds with the pyrrolidine ring, such as the one , are part of a broader class of molecules that have shown a wide range of biological activities. These activities include acting as central nervous system (CNS) drugs, where the presence of heterocycles like pyrrolidine is significant due to their potential effects on the CNS, ranging from treating depression to causing euphoria or convulsion (Saganuwan, 2017). Furthermore, carboxylic acid derivatives have been identified for their roles in natural products with antioxidant and antimicrobial properties, indicating the potential for the specified compound to contribute to the development of new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Potential for Environmental and Toxicological Research

While the direct environmental applications of "(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid" were not discussed, related research on perfluorinated acids highlights the importance of understanding the bioaccumulation and environmental persistence of chemically related substances. These studies underscore the need for further research to characterize the environmental and health impacts of such compounds (Conder et al., 2008).

Mechanism of Action

Target of Action

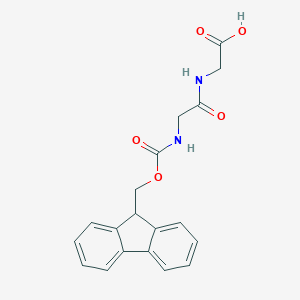

Fmoc-D-Hyp(tBu)-OH, also known as fmoc-cis-4-tert-butoxy-l-proline or (2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid, is primarily used in the synthesis of peptides . The compound’s primary targets are the amino groups present in peptide chains .

Mode of Action

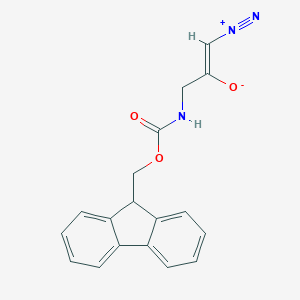

The compound interacts with its targets through a process known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is removed from the α-amino group through a β-elimination reaction with a base, mainly secondary amines such as piperidine or 4-methylpiperidine .

Biochemical Pathways

The Fmoc/tBu solid-phase synthesis affects the peptide synthesis pathway. This method allows for the sequential addition of amino acids to a growing peptide chain . The Fmoc group provides protection for the amino group during the synthesis, preventing unwanted side reactions .

Pharmacokinetics

The pharmacokinetics of Fmoc-D-Hyp(tBu)-OH are largely determined by its use in peptide synthesis. As a reagent, its absorption, distribution, metabolism, and excretion (ADME) properties are less relevant than its reactivity and stability. The compound’s bioavailability is influenced by the efficiency of the fmoc/tbu solid-phase synthesis process .

Result of Action

The result of Fmoc-D-Hyp(tBu)-OH’s action is the successful synthesis of peptides. The compound enables the formation of peptide bonds without unwanted side reactions, leading to high yields of the desired peptide .

Action Environment

The action of Fmoc-D-Hyp(tBu)-OH can be influenced by environmental factors such as the choice of solvent. Traditionally, hazardous solvents like DMF, NMP, and CH2Cl2 have been used in the Fmoc/tBu solid-phase synthesis .

properties

IUPAC Name |

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-24(2,3)30-15-12-21(22(26)27)25(13-15)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,27)/t15-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBXBYOKQUEIDW-BTYIYWSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.